molecular formula C11H9F2N3O B1507544 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide CAS No. 943541-39-7

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Cat. No.: B1507544
CAS No.: 943541-39-7
M. Wt: 237.21 g/mol
InChI Key: LNSMMTATFHVVIJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide is a chemical compound with the molecular formula C11H9F2N3O It is characterized by the presence of a quinoline ring, a difluoro group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide typically involves the following steps:

  • Quinoline Derivative Synthesis: The quinoline ring is synthesized through the Skraup synthesis or Friedländer synthesis.

  • Difluoro Group Introduction: The difluoro group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Acetohydrazide Formation: The acetohydrazide moiety is introduced through a reaction with hydrazine hydrate and acetic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction with biomolecules.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide can be compared with other similar compounds, such as:

  • 2,2-Difluoro-2-(quinolin-5-yl)acetohydrazide: Similar structure but different position of the quinoline ring.

  • 2,2-Difluoro-2-(quinolin-8-yl)acetohydrazide: Another positional isomer with distinct properties.

  • 2,2-Difluoro-2-(benzofuran-6-yl)acetohydrazide: Similar difluoro group but different heterocyclic core.

Properties

IUPAC Name

2,2-difluoro-2-quinolin-6-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-11(13,10(17)16-14)8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMMTATFHVVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(=O)NN)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730686
Record name 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-39-7
Record name 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution methyl 2,2-difluoro-2-(quinolin-6-yl)acetate (400 mg, 1686 mmol) and anhydrous hydrazine (2153 μl, 67453 mmol) in MeOH (4 mL) was stirred for 1 h at 23° C. The solvents were then removed under reduced pressure to provide product as a white solid. MS (ESI pos. ion) m/z: 238 (MH+). Calc'd exact mass for C11H9F2N3O: 237.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2153 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Difluoro-quinolin-6-yl-acetic acid ethyl ester (836 mg, 3.33 mmol) was dissolved in MeOH (13 ml). Hydrate hydrazine (1.5 ml, 16.8 mmol) was added in the reaction mixture. The mixture was heated to 45° C. for 30 min, cooled to room temperature, concentrated, and taken up in DCM. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give the crude product, which was purified by silica gel column to give difluoro-quinolin-6-yl-acetic acid hydrazide as a light orange solid (400 mg, 51%), 1H-NMR (CDCl3) δ ppm 3.99 (brs, 2H); 7.51 (m, 1H); 7.92 (m, 1H); 8.15 (s, 1H); 8.20-8.26 (q, 2H); 9.02 (m, 1H).
Quantity
836 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a reactor under inert atmosphere was added 31.05 mL 2-methyl-2-butanol and 12.58 mL (0.259 mol) hydrazine hydrate. Then a solution of 26 g (0.103 mol) ethyl difluoro(quinolin-6-yl)acetate in 125 mL 2-methyl-2-butanol was dosed to the hydrazine solution at room temperature. The precipitate was filtered off from the reaction mixture and was washed with water and dried at 50° C. 22.51 g 2,2-difluoro-2-quinolin-6-ylacetohydrazide was obtained in 90% yield.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
12.58 mL
Type
reactant
Reaction Step Four
Quantity
31.05 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Methanesulphonate (mesylate) salt of the compound of formula (I) (8.7 g) is dissolved in ethyl acetate/water mixture (50/50 vol/vol; 400 mL). Addition of sodium carbonate (2.5 g) liberates the free base form of the compound of formula (I) which crystallises from the solvent mixture. The solids are filtered, washed and dried at 50° C. to provide 6.53 g of Form III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
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2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Reactant of Route 3
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Reactant of Route 4
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2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Reactant of Route 5
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Reactant of Route 6
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

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